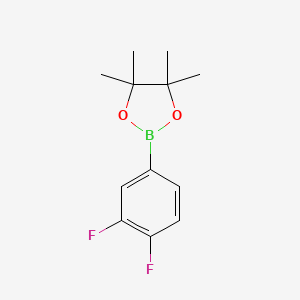

2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

The compound is a boronic ester, which is often used in organic synthesis . The “3,4-Difluorophenyl” part refers to a phenyl group (a ring of 6 carbon atoms, the basic unit of many organic compounds) with two fluorine atoms attached at the 3rd and 4th positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions involving boronic acids . For example, 3,4-Difluorophenylboronic acid can be used as a reactant to prepare various organic compounds .

Chemical Reactions Analysis

Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . The 3,4-Difluorophenylboronic acid, for instance, can be used in such reactions .

Scientific Research Applications

-

Low-Valent Compounds with Heavy Group-14 Elements

- These compounds have received significant attention in several fields of chemistry due to their unique electronic properties .

- They have shown applications in various areas such as organic transformations, small molecule activation, and materials .

- They have been used in reactions including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .

- They also have photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .

-

Metal–Organic Frameworks (MOFs) in Gel Polymer Electrolytes (GPEs)

- MOFs are characterized by large specific surface areas and ordered pores, providing a continuous transport channel for ions .

- They have been used in the design of a dendrite-free GPE for zinc-ion batteries .

- The incorporation of MOF particles reduces the crystallinity of the polymer, increases the motility of the molecular chains, and facilitates the transfer of Zn 2+ .

- This MOF-modified gel polymer electrolyte has a higher ionic conductivity compared to other PVDF-based polymer electrolytes .

-

Formulation Design of Melt-Cast Explosives

- Compounds similar to the one you mentioned have been used in the formulation design process of new melt-cast explosives .

- This process was assisted by molecular dynamics .

- The specific compound used in this study was 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) and 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) .

-

Quantum Internet

- Quantum entanglement, a phenomenon where two or more objects are linked so that they contain the same information even if they are far apart, has been demonstrated over several kilometers of existing optical fibers in real urban areas .

- This is a key step towards a future quantum internet, a network that could allow information to be exchanged while encoded in quantum states .

- A quantum internet could enable any two users to establish almost unbreakable cryptographic keys to protect sensitive information .

Future Directions

properties

IUPAC Name |

2-(3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTCPZZOSKBSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700024 | |

| Record name | 2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

754226-39-6 | |

| Record name | 2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.